molecular formula C14H25N3O2 B6964869 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide

Cat. No.: B6964869
M. Wt: 267.37 g/mol
InChI Key: WEDFOESBMBUJJR-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide is a synthetic compound with a complex structure that includes a piperidine ring, a dimethylamino group, and a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine intermediate. This can be achieved by reacting 4-piperidone with dimethylamine in the presence of a reducing agent such as sodium borohydride.

    Introduction of the Dimethylamino Group: The intermediate is then reacted with a dimethylaminoethyl chloride under basic conditions to introduce the dimethylamino group.

    Formation of the Amide Bond: The final step involves the coupling of the intermediate with pent-4-enoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the dimethylamino group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group. Reagents such as alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to secondary amines or alcohols.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may act as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological targets, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide:

    N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another related compound with a piperidine core but different substituents.

Uniqueness

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide is unique due to its combination of a dimethylamino group and a pent-4-enamide moiety. This unique structure allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted research applications.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-4-5-6-13(18)15-12-7-9-17(10-8-12)11-14(19)16(2)3/h4,12H,1,5-11H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDFOESBMBUJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)NC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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